Enhanced Lipophilicity Compared to Non-Ethoxy Analogs
The target compound exhibits a significantly higher calculated XLogP3 of 3.6, compared to 2.8 for the 4-bromo-N-cyclopentylbenzenesulfonamide analog lacking the 3-ethoxy group. This difference in lipophilicity, driven by the ethoxy substitution, is expected to enhance passive membrane permeability and influence partitioning into hydrophobic binding pockets, making it a more favorable candidate for programs requiring increased cellular uptake or specific logP ranges [1]. The data are computational predictions from XLogP3 3.0 and represent class-level inference for related sulfonamides.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 4-bromo-N-cyclopentylbenzenesulfonamide (XLogP3 = 2.8) |
| Quantified Difference | +0.8 log units |
| Conditions | In silico prediction (XLogP3) |
Why This Matters
A higher logP of 3.6 suggests improved passive membrane permeability and blood-brain barrier penetration potential compared to the less lipophilic analog, which is critical for CNS-targeted programs.
- [1] PubChem. 4-bromo-N-cyclopentylbenzenesulfonamide. Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-N-cyclopentylbenzenesulfonamide View Source
